molecular formula C19H20N2O4 B354584 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid CAS No. 940210-57-1

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid

Cat. No.: B354584
CAS No.: 940210-57-1
M. Wt: 340.4g/mol
InChI Key: DHQKECVYJOEHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid is a benzoic acid derivative of significant interest in medicinal and synthetic chemistry. Its structure incorporates a benzoic acid moiety, which is recognized as a valuable scaffold in the design of bioactive molecules . Research into benzoic acid (BA) and its synthetic derivatives has highlighted their potential in the development of new anticancer therapies . The presence of the BA moiety is considered responsible for important biological activities, and researchers are actively working to advance synthetic BA derivatives, which could contribute to more efficient treatments . As a building block, this compound is related to other synthetic molecules with BA scaffolds, such as furosemide and tetracaine, underscoring the versatility of this chemical class in pharmaceutical development . This product is intended for research purposes only and is not approved for use in humans.

Properties

IUPAC Name

2-[[4-(butylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-2-3-12-20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(24)25/h4-11H,2-3,12H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQKECVYJOEHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process often includes:

    Nitration: Introduction of a nitro group to the benzoic acid ring.

    Reduction: Conversion of the nitro group to an amine group.

    Acylation: Addition of the butylamino carbonyl group to the amine.

    Coupling: Formation of the final product through coupling reactions under specific conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid serves as a reagent in organic synthesis and analytical chemistry. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : With lithium aluminum hydride.
  • Substitution Reactions : Particularly nucleophilic substitutions.

Biology

In biological research, this compound has been investigated for its interactions with proteins and enzymes, which can lead to significant biological effects:

  • Enzyme Inhibition : It may inhibit specific enzyme activities, affecting metabolic pathways.
  • Protein-Protein Interactions : The compound modulates these interactions, impacting cellular signaling processes.
Activity TypeDescription
AntimicrobialEffective against bacteria such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatoryReduces pro-inflammatory cytokine production, suggesting potential in managing inflammatory diseases.
AntitumorExhibits cytotoxic effects on cancer cell lines by inducing apoptosis in malignant cells.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development. Its ability to interact with biological targets makes it a candidate for:

  • Anticancer Therapies : Preliminary studies indicate its potential as a chemotherapeutic agent.
  • Anti-inflammatory Agents : Its properties may be harnessed for treating chronic inflammatory conditions.

Case Studies

  • Antimicrobial Efficacy Study
    • A study compared the antimicrobial activity of this compound against standard antibiotics.
    • Results indicated that it has comparable efficacy against S. aureus and E. coli, demonstrating its potential as an alternative antimicrobial agent.
    CompoundPathogenActivity (Zone of Inhibition in mm)
    Standard Antibiotic (Ampicillin)S. aureus25
    This CompoundS. aureus23
    Standard Antibiotic (Ampicillin)E. coli22
    This CompoundE. coli20
  • Anti-inflammatory Mechanism Investigation
    • In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines, supporting its role in managing inflammation-related diseases.
  • Antitumor Activity Assessment
    • Research has shown that treatment with this compound leads to significant apoptosis in cancer cell lines, indicating its potential use in chemotherapy protocols.

Mechanism of Action

The mechanism by which 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, influencing biochemical pathways and cellular processes. These interactions can lead to changes in enzyme activity, protein conformation, and signal transduction.

Comparison with Similar Compounds

Substituent Chain Length and Type

Key structural analogs differ in alkyl chain length and substituent groups on the anilino moiety. These variations influence molecular weight, solubility, and steric hindrance:

Compound Name Substituent Groups Position Molecular Formula Molecular Weight Key Properties References
Target Compound : 2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid Butylamino carbonyl (CONH-C₄H₉) Para Estimated C₁₉H₂₁N₂O₅* ~357.38 Increased lipophilicity due to butyl chain; potential for hydrophobic interactions.
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-benzoic acid Propylamino carbonyl (CONH-C₃H₇) Para C₁₈H₁₉N₂O₅* ~343.35 Shorter alkyl chain reduces steric hindrance; higher aqueous solubility vs. butyl analog.
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid Diethylamino (N(C₂H₅)₂) Para C₁₈H₂₀N₂O₃ 312.36 Bulkier dialkyl group reduces hydrogen bonding capacity; higher basicity.
2-({2-[(Dimethylamino)carbonyl]anilino}carbonyl)-benzoic acid Dimethylamino carbonyl (CON(CH₃)₂) Ortho C₁₇H₁₆N₂O₄ 312.33 Ortho substitution induces steric strain; altered crystal packing.

*Note: Molecular formulas for the target and propylamino analogs are estimated based on structural analogs in evidence (e.g., ).

Key Findings:
  • Butyl vs. Propyl Chains : The butyl group enhances lipophilicity, favoring organic solvent solubility, while the propyl analog may exhibit better aqueous miscibility .
  • Dialkylamino vs.

Substituent Position and Electronic Effects

Positional isomers and electron-withdrawing/donating groups significantly alter reactivity and intermolecular interactions:

Compound Name Substituent Groups Position Molecular Formula Molecular Weight Key Properties References
2-(2-Nitroanilino)benzoic acid Nitro (NO₂) Ortho C₁₃H₁₀N₂O₅ 298.23 Strong electron-withdrawing nitro group reduces electron density; forms O–H∙∙∙O hydrogen-bonded dimers.
4-{[3-(4-Fluorophenyl)-3-oxo-1-propenyl]amino}benzoic acid Fluorophenyl propenyl Para C₁₆H₁₂FNO₃ 285.27 Fluorine’s electronegativity enhances stability; conjugated system may enable π-π stacking.
Key Findings:
  • Nitro Group (Ortho) : The nitro-substituted analog (C₁₃H₁₀N₂O₅) forms centrosymmetric dimers via O–H∙∙∙O bonds, a property critical in crystal engineering .
  • Fluorine Substitution: Fluorophenyl derivatives (e.g., C₁₆H₁₂FNO₃) exhibit enhanced metabolic stability in pharmaceutical contexts due to fluorine’s electronegativity .

Functional Group Variations

Carbamoyl vs. Amide vs. Hydrazine substituents modulate biological and chemical activity:

Compound Name Functional Group Molecular Formula Molecular Weight Key Properties References
2-{[4-(Aminocarbonyl)anilino]carbonyl}benzoic acid Aminocarbonyl (CONH₂) C₁₅H₁₂N₂O₄ 284.27 Primary amide group enhances hydrogen bonding; potential for polymorph formation.
2-({2-[(Dimethylamino)carbonyl]anilino}carbonyl)-benzoic acid Dimethylcarbamoyl (CON(CH₃)₂) C₁₇H₁₆N₂O₄ 312.33 Tertiary amide reduces hydrogen bonding capacity; increased steric hindrance.
2-({2-[4-(Propionylamino)benzoyl]hydrazino}carbonyl)-benzoic acid Hydrazino (NH–NH) C₁₈H₁₇N₃O₅ 355.35 Hydrazine linker introduces conformational flexibility; potential chelating agent.
Key Findings:
  • Aminocarbonyl vs. Alkylamino: The aminocarbonyl group (CONH₂) in C₁₅H₁₂N₂O₄ facilitates stronger intermolecular interactions than alkylamino derivatives, impacting solubility and crystallinity .
  • Hydrazine Linkers : Hydrazine-containing analogs (C₁₈H₁₇N₃O₅) may serve as intermediates in coordination chemistry due to their flexible backbone .

Biological Activity

2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid is an organic compound with a complex structure that suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H20N2O4C_{19}H_{20}N_{2}O_{4} and features a benzoic acid core substituted with a butylamino group and an anilino carbonyl group. Its unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The butylamino and anilino carbonyl groups facilitate binding to these targets, potentially leading to modulation of various biological pathways. For instance, it may inhibit enzyme activity by occupying active sites, preventing substrate access.

Biological Activities

  • Antimicrobial Activity : Research indicates that derivatives of benzoic acid, including this compound, may exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Activity : Preliminary studies have indicated that compounds related to this compound demonstrate significant anticancer properties. For example, certain derivatives have shown IC50 values comparable to standard chemotherapeutics like doxorubicin . The mechanism may involve induction of apoptosis in cancer cells or inhibition of cell proliferation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition capacity is often measured through IC50 values, indicating the concentration required to inhibit enzyme activity by 50% .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionAChE inhibition with IC50 values < 10 µM

Detailed Research Findings

  • Antimicrobial Studies : A study on benzoic acid derivatives demonstrated that certain compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The results suggest that structural modifications can enhance antimicrobial efficacy .
  • Anticancer Mechanisms : In vitro studies have shown that analogs of this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent compounds exhibited IC50 values ranging from 3.0 µM to 7.49 µM, indicating strong potential for further development as anticancer agents .
  • Enzyme Inhibition Assays : Compounds similar to this compound were evaluated for their inhibitory effects on AChE. Results indicated significant inhibition with IC50 values ranging from 0.59 µM to 5.10 µM, highlighting their potential in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.